molecular formula F4Si2 B14291467 Tetrafluorodisilane

Tetrafluorodisilane

Cat. No.: B14291467
M. Wt: 132.16 g/mol
InChI Key: XJNGSBBYHCHOEF-UHFFFAOYSA-N
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Description

Tetrafluorodisilane is a silicon-based compound with the chemical formula Si2F4 It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorodisilane can be synthesized through the metathesis reaction of tetrachlorodisilane with trimethyltin fluoride in boiling toluene . The reaction proceeds as follows:

Si2Cl4+2Me3SnFSi2F4+2Me3SnCl\text{Si}_2\text{Cl}_4 + 2 \text{Me}_3\text{SnF} \rightarrow \text{Si}_2\text{F}_4 + 2 \text{Me}_3\text{SnCl} Si2​Cl4​+2Me3​SnF→Si2​F4​+2Me3​SnCl

This method yields this compound as a colorless liquid with a melting point close to 0°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenodisilanes as precursors. These compounds are known for their high thermal stability and are often used in the synthesis of various silicon-based materials .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorodisilane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of disilanes with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of fluorine atoms.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Major Products Formed:

Scientific Research Applications

Tetrafluorodisilane has several scientific research applications, particularly in the field of materials science and chemical synthesis:

Mechanism of Action

The mechanism of action of tetrafluorodisilane involves its ability to undergo substitution and reduction reactions. The silicon-fluorine bonds in this compound are relatively strong, but they can be broken under appropriate conditions, allowing for the formation of new silicon-based compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

    Tetrachlorodisilane (Si2Cl4): Similar to tetrafluorodisilane but with chlorine atoms instead of fluorine.

    Tetrabromodisilane (Si2Br4): Contains bromine atoms instead of fluorine.

    Tetraiododisilane (Si2I4): Contains iodine atoms instead of fluorine.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms make this compound more resistant to certain types of chemical reactions, providing it with unique stability and reactivity characteristics .

Properties

Molecular Formula

F4Si2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/F4Si2/c1-5-6(2,3)4

InChI Key

XJNGSBBYHCHOEF-UHFFFAOYSA-N

Canonical SMILES

F[Si][Si](F)(F)F

Origin of Product

United States

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